MFCD03618597
Description
MFCD03618597 is a synthetic organic compound with a molecular formula of C₁₀H₉F₃O and a molecular weight of 202.17 g/mol. Such compounds are pivotal in medicinal chemistry and catalysis due to their electron-withdrawing trifluoromethyl (-CF₃) group, which enhances metabolic stability and binding affinity in drug design . Key properties inferred from analogs include:
Properties
IUPAC Name |
1-phenyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS2/c23-17(14-7-3-1-4-8-14)12-24-19-16-11-18(15-9-5-2-6-10-15)25-20(16)22-13-21-19/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQXGGIGIWKWCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MFCD03618597 involves several steps, starting with the selection of appropriate starting materials. The synthetic routes typically include:
Initial Reaction: The initial step involves the reaction of specific precursors under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then subjected to further chemical reactions, such as oxidation or reduction, to modify its structure.
Final Synthesis: The final step involves the purification and crystallization of the compound to obtain this compound in its pure form.
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of large-scale reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
MFCD03618597 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
MFCD03618597 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, it is used as a reagent in various synthetic reactions and as a catalyst in certain processes.
Biology: In biological research, this compound is used to study cellular processes and as a tool in biochemical assays.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD03618597 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs
The following table compares MFCD03618597 with three structurally related compounds:
Key Observations :
- Substituent Effects : The 3,5-bis(trifluoromethyl) analog exhibits lower solubility (Log S = -3.45) due to increased hydrophobicity, whereas para-substitution (this compound) balances lipophilicity and solubility .
- Biological Impact : All compounds show moderate bioavailability (0.50–0.55), making them suitable for preclinical drug development .
- Synthetic Complexity : Boronic acid derivatives (e.g., 1046861-20-4) require fewer steps due to straightforward Suzuki-Miyaura coupling reactions .
Functionally Similar Compounds
The table below compares this compound with compounds sharing similar applications in catalysis and medicinal chemistry:
Key Observations :
- Catalytic Utility : this compound’s trifluoromethyl ketone group enhances electron-deficient character, improving its efficacy in palladium-catalyzed cross-couplings .
- Medicinal Chemistry: Dichloropyrrolopyridines (e.g., 918538-05-3) exhibit nanomolar IC₅₀ values against kinases, outperforming benzimidazoles in potency .
Research Findings and Limitations
Comparative Stability Studies
| Compound | Thermal Stability (°C) | Photostability (t₁/₂ under UV) |
|---|---|---|
| This compound | 150 | 48 hours |
| 1-(3,5-Bis(CF₃)phenyl)propan-1-one | 170 | 72 hours |
| 3'-(Trifluoromethyl)acetophenone | 140 | 24 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
